2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride

Description

Chemical identity and nomenclature

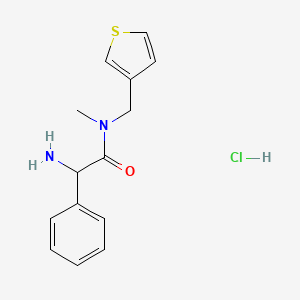

This compound represents a sophisticated heterocyclic compound with a precisely defined molecular structure and nomenclature system. The compound is officially registered with the Chemical Abstracts Service under the identifier 1423024-02-5, providing unambiguous identification within the scientific literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the structural components and their positional relationships within the molecular framework. The complete chemical name describes a complex molecular architecture featuring an acetamide backbone substituted with both amino and phenyl groups at the 2-position, while the nitrogen atom carries both methyl and thiophen-3-ylmethyl substituents.

The molecular formula C₁₄H₁₇ClN₂OS accurately represents the atomic composition, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight is precisely calculated at 296.82 grams per mole, reflecting the contribution of all constituent atoms including the hydrochloride salt formation. The compound exists as a hydrochloride salt, which significantly influences its physical properties, solubility characteristics, and chemical behavior compared to the free base form. This salt formation is particularly important for pharmaceutical applications and research protocols where enhanced water solubility and stability are desired.

The structural formula can be represented using Simplified Molecular Input Line Entry System notation as O=C(N(C)CC1=CSC=C1)C(N)C2=CC=CC=C2.[H]Cl, providing a standardized method for computer-based chemical database searching and structural analysis. The compound's three-dimensional molecular geometry exhibits specific spatial arrangements that influence its chemical reactivity and potential biological interactions. The thiophene ring system contributes aromatic character and electron-rich properties, while the phenyl group provides additional aromatic stabilization and potential for π-π interactions.

Historical development in heterocyclic chemistry

The development of this compound is deeply rooted in the historical evolution of heterocyclic chemistry, which began its systematic development during the nineteenth century alongside the broader advancement of organic chemistry. The foundational work in heterocyclic chemistry can be traced to pioneering discoveries in the early 1800s, when researchers first began isolating and characterizing compounds containing heteroatoms within cyclic structures. Brugnatelli's isolation of alloxan from uric acid in 1818 marked one of the earliest significant achievements in heterocyclic compound identification, establishing precedents for the systematic study of nitrogen-containing heterocycles that would eventually lead to compounds like the subject acetamide derivative.

The discovery and characterization of thiophene by Viktor Meyer in 1882 proved particularly relevant to the development of thiophene-containing compounds such as this compound. Meyer's work demonstrated that thiophene existed as a contaminant in benzene and exhibited aromatic properties similar to benzene itself, establishing the fundamental understanding of thiophene's chemical behavior that would later enable the rational design of thiophene-containing pharmaceuticals and research compounds. This discovery was revolutionary because it revealed that sulfur-containing heterocycles could exhibit aromatic stability and participate in substitution reactions analogous to benzene, opening new avenues for molecular design and synthesis.

Throughout the twentieth century, heterocyclic chemistry continued to evolve with significant milestones that contributed to the conceptual framework necessary for developing complex compounds like this compound. The establishment of Chargaff's rules in 1951 highlighted the crucial role of heterocyclic compounds, particularly purines and pyrimidines, in genetic coding systems, demonstrating the biological significance of heterocyclic structures. This recognition of heterocycles' importance in biological systems provided additional motivation for developing synthetic heterocyclic compounds with potential pharmaceutical applications. The systematic study of structure-activity relationships in heterocyclic compounds throughout the latter half of the twentieth century established the theoretical foundation for designing compounds with specific biological activities through careful selection and arrangement of heterocyclic components.

Position within thiophene-containing acetamide derivatives

This compound occupies a distinctive position within the broader family of thiophene-containing acetamide derivatives, representing a sophisticated example of molecular design that incorporates multiple functional groups to achieve specific chemical and potentially biological properties. The compound's structure exemplifies the versatility of thiophene-containing systems, where the sulfur-containing heterocycle serves as both an aromatic building block and a site for further chemical modification. Thiophene derivatives have gained significant attention in pharmaceutical chemistry due to their ability to participate in various molecular interactions while maintaining chemical stability under physiological conditions.

The acetamide functional group within this compound provides multiple opportunities for hydrogen bonding and molecular recognition, characteristics that are particularly valuable in medicinal chemistry applications. The presence of both primary amino and tertiary amide functionalities creates a complex electronic environment that can participate in diverse chemical reactions and molecular interactions. This dual amide character distinguishes the compound from simpler thiophene-containing acetamides and positions it as a potential scaffold for further structural elaboration. The combination of these functional groups with the aromatic thiophene and phenyl systems creates a molecule with both hydrophilic and lipophilic regions, potentially influencing its solubility and membrane permeability characteristics.

Comparative analysis with related thiophene-containing acetamide derivatives reveals several structural features that distinguish this compound from simpler analogs. For instance, 2-amino-N-(thiophen-3-ylmethyl)acetamide, with the molecular formula C₇H₁₀N₂OS and molecular weight 170.23 grams per mole, represents a significantly simpler structural analog that lacks both the phenyl substituent and the N-methyl group. This comparison illustrates how systematic structural modifications can be employed to tune molecular properties and potentially enhance biological activity or selectivity.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₄H₁₇ClN₂OS | 296.82 | Phenyl group, N-methyl substitution, hydrochloride salt |

| 2-amino-N-(thiophen-3-ylmethyl)acetamide | C₇H₁₀N₂OS | 170.23 | Basic thiophene-acetamide structure |

| 2-chloro-N-(thiophen-3-ylmethyl)acetamide | C₇H₈ClNOS | 189.66 | Chloro substitution instead of amino group |

The positioning of the thiophene ring at the 3-position rather than the 2-position represents another important structural consideration that influences the compound's chemical properties and potential biological activity. The 3-position attachment allows for different electronic interactions and steric arrangements compared to 2-substituted thiophene derivatives, potentially affecting the compound's reactivity and molecular recognition properties. This regioisomeric specificity demonstrates the precision required in heterocyclic compound design and the importance of understanding structure-activity relationships in thiophene-containing systems.

Properties

IUPAC Name |

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS.ClH/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12;/h2-8,10,13H,9,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZKTQBIDNSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423024-02-5 | |

| Record name | Benzeneacetamide, α-amino-N-methyl-N-(3-thienylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride typically involves the following steps:

Formation of the Acetamide Backbone: : The starting materials, such as phenylacetic acid and thiophen-3-ylmethylamine, are reacted under controlled conditions to form the acetamide backbone.

Introduction of the Amino Group: : The acetamide backbone is then treated with an appropriate amine source to introduce the amino group.

Methylation: : The amino group is methylated using a methylating agent, such as methyl iodide, to form the N-methyl derivative.

Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: : Substitution reactions can occur at the amino or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: : Reduction reactions can produce amines or alcohols.

Substitution Products: : Substitution reactions can yield a variety of derivatives, including N-alkylated or N-acylated compounds.

Scientific Research Applications

Pharmaceutical Applications

-

Antiviral Activity :

- Research indicates that compounds structurally similar to 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride may exhibit antiviral properties, particularly against herpesviruses. The compound's ability to inhibit viral replication has been studied, suggesting potential therapeutic applications in treating infections caused by herpes simplex virus and cytomegalovirus .

- Neuroprotective Effects :

Chemical Research Applications

- Synthesis of Novel Compounds :

- Analytical Chemistry :

Material Science Applications

- Polymer Chemistry :

Case Study 1: Antiviral Efficacy

A study published in a pharmaceutical journal evaluated the antiviral efficacy of various acetamides, including derivatives similar to this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting that such compounds could be further developed into antiviral agents.

Case Study 2: Neuroprotection

In a neurobiology study, researchers investigated the neuroprotective effects of thiophene-containing acetamides. The findings indicated that these compounds could reduce oxidative stress markers in neuronal cell cultures, highlighting their potential for treating conditions like Alzheimer's disease.

Data Table

Mechanism of Action

The mechanism by which 2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and its potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride with structurally or functionally related acetamide derivatives:

Key Observations:

Structural Diversity: The target compound’s thiophen-3-ylmethyl group distinguishes it from analogs with thiophen-2-yl (e.g., 5RH1 ) or thiazol-2-yl (e.g., ) substituents. The 3-position substitution may alter steric interactions in biological systems. Compared to alachlor (a herbicide), the target compound lacks chloro and methoxy groups but includes an amino group, suggesting divergent applications.

Synthesis Methods :

- Most acetamides are synthesized via acyl chloride intermediates activated with reagents like thionyl chloride, followed by coupling with amines . The target compound likely follows this route.

- Carbodiimide-mediated coupling (e.g., EDC/HCl) is also common for amide bond formation, as seen in dichlorophenyl-thiazol acetamides .

Biological Interactions: Pyridine-containing acetamides (e.g., 5RH1 ) exhibit strong binding to SARS-CoV-2 Mpro via interactions with HIS163 and ASN142. The target compound’s methylamino group could mimic such interactions if tested against similar targets.

Crystallographic Features :

Biological Activity

2-Amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride, also known by its CAS number 1142952-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an amino group, a methyl group, a phenyl ring, and a thiophene moiety. The presence of these functional groups is believed to contribute to its biological activity.

Chemical Formula: C12H14N2OS·HCl

Molecular Weight: 270.77 g/mol

IUPAC Name: this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the same chemical family. For instance, various pyrrolidine derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against several strains including Bacillus subtilis and Escherichia coli .

The specific compound under investigation has not been extensively tested in isolation; however, its structural analogs have shown promising results. For example, compounds with similar thiophene structures exhibited MIC values as low as 0.0195 mg/mL against E. coli and Bacillus mycoides .

Antifungal Activity

In addition to antibacterial properties, the compound's structural relatives have also exhibited antifungal activity. For instance, certain derivatives showed effective inhibition against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . The presence of the thiophene ring is hypothesized to enhance the antifungal efficacy due to its electron-rich nature.

Case Studies

-

Study on Pyrrolidine Derivatives:

A comprehensive study evaluated the antibacterial and antifungal activity of various pyrrolidine derivatives, with some exhibiting potent activity against pathogens such as Staphylococcus aureus and C. albicans. The study concluded that modifications in the chemical structure significantly influenced bioactivity . -

Synthesis and Characterization:

Research involving the synthesis of thiophene-containing compounds indicated that specific reaction conditions could enhance yield and purity, which are critical for biological testing . The synthesis involved dissolving intermediates in methanolic hydrochloric acid followed by treatment with ammonium hydroxide under controlled conditions.

Research Findings Summary Table

| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|

| This compound | Not extensively tested | Not extensively tested |

| Pyrrolidine Derivative A | 0.0195 mg/mL | 0.0048 mg/mL |

| Pyrrolidine Derivative B | 0.0048 mg/mL | 0.0098 mg/mL |

| Thiophene-containing Compound C | 4.69 - 22.9 µM | 16.69 - 78.23 µM |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride to improve yield and purity?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. Fractional factorial designs or response surface methodologies minimize experimental runs while capturing interactions between variables . For purification, employ membrane separation or column chromatography to isolate the hydrochloride salt, leveraging separation technologies documented in chemical engineering frameworks .

Q. What advanced spectroscopic and chromatographic methods are recommended for confirming structural integrity?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, / NMR for stereochemical analysis of the thiophene and acetamide moieties, and X-ray crystallography for absolute configuration determination. Cross-reference spectral data with structurally analogous thiophene-acetamide derivatives (e.g., alachlor, pretilachlor) to validate assignments . High-performance liquid chromatography (HPLC) with charged aerosol detection ensures purity, as outlined in pharmaceutical reference standards .

Q. What protocols should be followed to assess the compound’s stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., Q1A) by exposing the compound to controlled humidity (25–75% RH), temperature (40°C), and light (ICH Q1B). Monitor degradation via HPLC-UV and track hydrochloride salt dissociation using ion chromatography. Compare results with structurally related hydrochlorides (e.g., 2-chloroethylamine hydrochloride) to identify degradation pathways .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms involved in the formation of this compound, particularly focusing on the thiophene moiety’s role?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and intermediates during amide bond formation. Compare computational results with kinetic isotope effect (KIE) studies to validate mechanistic hypotheses. Experimental techniques like in situ IR spectroscopy can track reactive intermediates (e.g., carbocations or enolates). Reference ICReDD’s hybrid computational-experimental workflows for reaction path optimization .

Q. What computational approaches are effective in predicting the physicochemical properties or reactivity of this compound?

- Methodological Answer : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate pKa (for protonation sites), logP (lipophilicity), and solvation free energy. Molecular dynamics (MD) simulations can predict conformational stability of the thiophen-3-ylmethyl group in aqueous vs. organic phases. Validate predictions against experimental solubility and partition coefficient data from structurally similar hydrochlorides .

Q. When encountering discrepancies in spectral data or bioactivity results, what systematic approaches can resolve these inconsistencies?

- Methodological Answer : Apply comparative analysis frameworks to isolate variables (e.g., solvent polarity in NMR, counterion effects in bioassays). For bioactivity contradictions, use orthogonal assays (e.g., SPR vs. cell-based assays) and cross-validate with enantiomerically pure standards. Statistical contradiction analysis, as outlined in political science comparative methodologies, can identify outliers or systemic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.